Thiophene, 2-fluorotetrahydro-, 1,1-dioxide
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Overview
Description
Thiophene, 2-fluorotetrahydro-, 1,1-dioxide is a heterocyclic compound with the molecular formula C₄H₇FO₂S and a molecular weight of 138.16 g/mol . This compound is a derivative of thiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group, and a fluorine atom is attached to the second carbon in the tetrahydrothiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene, 2-fluorotetrahydro-, 1,1-dioxide can be synthesized through the oxidation of 2-fluorotetrahydrothiophene. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetic acid, at elevated temperatures to ensure complete oxidation of the sulfur atom to the sulfone group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-fluorotetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide or sulfoxide forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids, acetic acid as solvent, elevated temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, higher oxidation state compounds.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Thiophene, 2-fluorotetrahydro-, 1,1-dioxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thiophene, 2-fluorotetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfone group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: Similar structure but lacks the fluorine atom.
Thiophene, 3-fluorotetrahydro-, 1,1-dioxide: Fluorine atom attached to the third carbon instead of the second.
Uniqueness
Thiophene, 2-fluorotetrahydro-, 1,1-dioxide is unique due to the presence of the fluorine atom at the second carbon, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
397248-09-8 |
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Molecular Formula |
C4H7FO2S |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-fluorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H7FO2S/c5-4-2-1-3-8(4,6)7/h4H,1-3H2 |
InChI Key |
UUYIDULCVMFNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)F |
Origin of Product |
United States |
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